molecular formula C16H25N3O2S B6779547 N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide

Cat. No.: B6779547
M. Wt: 323.5 g/mol
InChI Key: YGWRDXWWXRUWDA-UHFFFAOYSA-N
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Description

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a cyclohexyl group, and a pyridine sulfonamide moiety

Properties

IUPAC Name

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-22(21,16-10-4-5-11-17-16)18-13-15-9-6-12-19(15)14-7-2-1-3-8-14/h4-5,10-11,14-15,18H,1-3,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRDXWWXRUWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2CNS(=O)(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via alkylation reactions, often using cyclohexyl halides in the presence of a base. The final step involves the sulfonation of the pyridine ring, which can be carried out using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-carboxamide
  • N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-thiol
  • N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-amine

Uniqueness

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]pyridine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific targets .

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